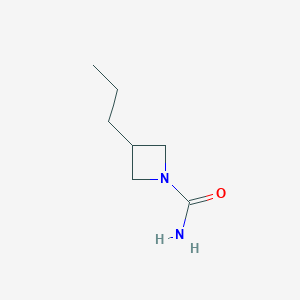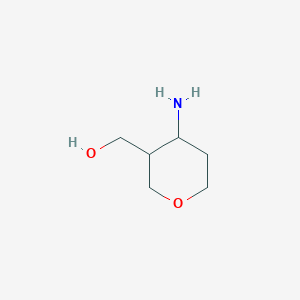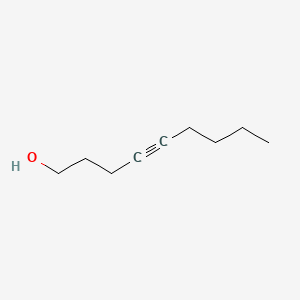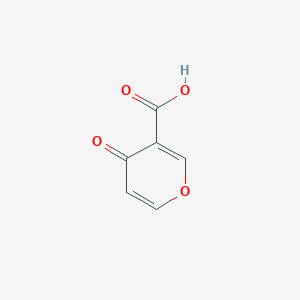
(E)-2-(But-2-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(But-2-en-2-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a but-2-en-2-yl group in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-en-2-yl)aniline typically involves the reaction of aniline with but-2-en-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(But-2-en-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, particularly nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amine derivatives.
Substitution: Nitroaniline, halogenated aniline derivatives.
Applications De Recherche Scientifique
(E)-2-(But-2-en-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-(But-2-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(But-2-en-2-yl)aniline: The Z-isomer of the compound, differing in the spatial arrangement of the substituents.
2-(But-2-en-1-yl)aniline: A structural isomer with the but-2-en-1-yl group attached to the aniline.
2-(But-3-en-2-yl)aniline: Another structural isomer with a different position of the double bond in the butenyl group.
Uniqueness
(E)-2-(But-2-en-2-yl)aniline is unique due to its specific E-configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in distinct physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[(E)-but-2-en-2-yl]aniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+ |
Clé InChI |
SYVSVMCXNPGONH-FPYGCLRLSA-N |
SMILES isomérique |
C/C=C(\C)/C1=CC=CC=C1N |
SMILES canonique |
CC=C(C)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)






![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)

![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
